molecular formula C11H16ClFN2 B1519524 1-[1-(4-Fluorophenyl)pyrrolidin-3-YL]methanamine hydrochloride CAS No. 1269054-41-2

1-[1-(4-Fluorophenyl)pyrrolidin-3-YL]methanamine hydrochloride

Cat. No.: B1519524
CAS No.: 1269054-41-2
M. Wt: 230.71 g/mol
InChI Key: WIVOMAMIRMXCHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(4-Fluorophenyl)pyrrolidin-3-YL]methanamine hydrochloride is a fluorinated pyrrolidine derivative with a methanamine group at the 3-position of the pyrrolidine ring and a 4-fluorophenyl substituent at the 1-position. The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for central nervous system (CNS) targeting or receptor modulation, as seen in related compounds .

Properties

IUPAC Name

[1-(4-fluorophenyl)pyrrolidin-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.ClH/c12-10-1-3-11(4-2-10)14-6-5-9(7-13)8-14;/h1-4,9H,5-8,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVOMAMIRMXCHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[1-(4-Fluorophenyl)pyrrolidin-3-YL]methanamine hydrochloride, a compound with notable pharmacological properties, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of pyrrolidine, characterized by the presence of a fluorophenyl group. Its molecular structure can be represented as follows:

  • Molecular Formula : C12H16ClFN2
  • Molecular Weight : 232.72 g/mol

This compound's unique structure contributes to its biological activity, particularly in the context of enzyme inhibition and antimicrobial properties.

1. Antimicrobial Activity

Recent studies have indicated that various pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.

CompoundMIC (mg/mL)Target Bacteria
1-[1-(4-Fluorophenyl)pyrrolidin-3-YL]methanamine HCl0.0039 - 0.025S. aureus, E. coli
Other Pyrrolidine DerivativesVariesVarious strains

The Minimum Inhibitory Concentration (MIC) values for the compound suggest potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

2. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cell lines. A study demonstrated that treatment with this compound resulted in significant reductions in cell viability across different concentrations.

Concentration (µM)% Cell Viability
10075%
20050%
40030%

These results indicate that the compound exhibits dose-dependent cytotoxic effects, making it a candidate for further investigation in cancer therapeutics .

The mechanism by which this compound exerts its biological effects is primarily through inhibition of specific kinases involved in cell signaling pathways. Molecular modeling studies suggest that the compound binds effectively to the colchicine site of β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest in cancer cells .

Case Study 1: Anticancer Activity

In a controlled study involving HeLa cells, treatment with the compound resulted in altered spindle morphology and disrupted microtubule assembly. These changes were linked to increased apoptosis rates among treated cells, highlighting its potential as an anticancer agent .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial efficacy of various pyrrolidine derivatives, including our compound of interest. The study found that modifications in substituent groups significantly influenced antibacterial activity, with halogenated derivatives showing enhanced potency .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H21FN2O
  • Molecular Weight : 300.4 g/mol
  • IUPAC Name : 1-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-pyrrolidin-1-ylethanone
  • CAS Number : 314245-33-5

The compound features a pyrrolidine ring substituted with a 4-fluorophenyl group, which contributes to its biological activity. The presence of fluorine enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug development.

Inhibition of Proteasome Activity

One of the primary applications of IU1 is its role as a USP14 inhibitor . The ubiquitin-proteasome system (UPS) is crucial for protein degradation in cells, and USP14 is a deubiquitinating enzyme that regulates this process. By inhibiting USP14, IU1 can enhance the degradation of misfolded proteins, which is particularly beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that IU1 can promote the clearance of toxic protein aggregates, thereby improving cellular health and function .

Cancer Therapeutics

Research indicates that IU1 exhibits potential antitumor activity by modulating pathways involved in cancer cell survival and proliferation. The compound's ability to inhibit USP14 may lead to increased apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

Neurodegenerative Disease Treatment

Given its role in enhancing proteasomal degradation, IU1 has been explored for its potential in treating neurodegenerative diseases. The inhibition of USP14 may help mitigate the accumulation of neurotoxic proteins associated with conditions like Alzheimer’s disease. Preclinical studies suggest that IU1 can improve cognitive function in animal models by reducing amyloid-beta levels .

Table 1: Summary of Research Findings on IU1 Applications

StudyApplicationFindings
NeurodegenerationIU1 enhances proteasomal degradation, reducing amyloid-beta accumulation.
CancerIU1 promotes apoptosis in cancer cells via USP14 inhibition.
Drug DevelopmentInvestigated as a lead compound for neuroprotective agents.

Comparison with Similar Compounds

1-[1-(4-Methylphenyl)pyrrolidin-3-yl]methanamine Hydrochloride

  • Substituent : Methyl group replaces fluorine at the 4-position of the phenyl ring.
  • Molecular Formula : C₁₂H₁₇ClN₂
  • Molecular Weight : ~228.7 g/mol (CAS: 1017428-21-5) .
  • Key Differences : The methyl group increases steric bulk but reduces electronegativity compared to fluorine. This may enhance metabolic stability but reduce binding affinity to electron-deficient targets.

{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine

  • Substituent : Trifluoromethoxy (-OCF₃) replaces fluorine.

Heterocycle Modifications

(3-(4-Fluorophenyl)isoxazol-5-yl)methanamine Hydrochloride

  • Structure : Replaces pyrrolidine with an isoxazole ring.
  • Molecular Formula : C₁₀H₁₀ClFN₂O
  • Molecular Weight : 228.65 g/mol (ChemSpider ID: 21436418) .
  • Key Differences : The isoxazole’s aromaticity and polarity reduce basicity (pKa ~4–5 vs. pyrrolidine’s ~8–9), affecting solubility and ionizability under physiological conditions.

4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinazoline

  • Structure : Piperazine replaces pyrrolidine, fused with a quinazoline core.
  • Molecular Weight : 368.4 g/mol .
  • Key Differences : The piperazine-quinazoline system enhances π-π stacking and hydrogen-bonding capacity, likely targeting kinase or neurotransmitter receptors more selectively.

Functional Group Additions

[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine Hydrochloride

  • Structure : Butanesulfonyl group added to the pyrrolidine nitrogen.
  • Molecular Formula : C₉H₂₁ClN₂O₂S
  • Molecular Weight : 256.79 g/mol (CAS: 1803587-08-7) .

Comparative Data Table

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Properties References
1-[1-(4-Fluorophenyl)pyrrolidin-3-YL]methanamine HCl 4-Fluorophenyl, pyrrolidine C₁₁H₁₄ClFN₂ (est.) ~244.7 High lipophilicity, CNS potential -
1-[1-(4-Methylphenyl)pyrrolidin-3-yl]methanamine HCl 4-Methylphenyl C₁₂H₁₇ClN₂ 228.7 Enhanced metabolic stability
{1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-3-yl}methanamine 4-Trifluoromethoxyphenyl C₁₁H₁₃F₃N₂O ~260.2 (est.) High logP, strong electron withdrawal
(3-(4-Fluorophenyl)isoxazol-5-yl)methanamine HCl Isoxazole ring C₁₀H₁₀ClFN₂O 228.65 Reduced basicity, polar
[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine HCl Butanesulfonyl group C₉H₂₁ClN₂O₂S 256.79 Increased solubility, lower permeability

Research Findings and Implications

  • Electronic Effects : Fluorine’s electronegativity in the target compound enhances dipole interactions in receptor binding, whereas methyl or -OCF₃ groups prioritize steric or hydrophobic effects .
  • Solubility vs. Permeability : Sulfonyl or carboxylic acid derivatives (e.g., ) trade permeability for solubility, limiting CNS utility but improving renal clearance .
  • Metabolic Stability : Fluorine and methyl groups reduce oxidative metabolism compared to chlorinated analogs (e.g., 1-[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanamine, CAS: 952959-64-7) .

Preparation Methods

Cross-Coupling and Pyrrolidine Formation

A prominent method to construct the 1-(4-fluorophenyl)pyrrolidin-3-yl core is via transition metal-catalyzed cross-coupling reactions, particularly Negishi coupling, which allows the coupling of pyrrole derivatives with fluorophenyl halides.

  • Reagents and Conditions:

    • Pyrrole or substituted pyrrole (1 to 3 equivalents).
    • 4-Fluorophenyl halide (e.g., 4-fluoroiodobenzene).
    • Metal base (e.g., sodium hydride).
    • Zinc halide (zinc chloride or zinc bromide) to form organozinc intermediates.
    • Palladium catalyst (Pd) with phosphine ligands.
    • Solvents such as ethers (tetrahydrofuran, 4-methyltetrahydropyran), aromatic hydrocarbons (toluene, benzene).
    • Inert atmosphere (nitrogen or argon).
    • Temperature range: room temperature to 150 °C, preferably 90–130 °C.
    • Reaction time: 5 minutes to 24 hours.
  • Process:
    The pyrrole is deprotonated with sodium hydride under cooling, followed by transmetallation with zinc halide to form an organozinc intermediate. This intermediate undergoes palladium-catalyzed cross-coupling with the 4-fluorophenyl halide to yield the 1-(4-fluorophenyl)pyrrole derivative. This intermediate is then further functionalized to introduce the methanamine group at the 3-position of the pyrrolidine ring.

  • Yields and Advantages:

    • Yields of 70% or higher are achievable.
    • The process is economical and suitable for industrial scale.
    • Minimal use of transition metals reduces metal impurities in the final product.

Introduction of the Methanamine Group

Following the formation of the pyrrolidinyl fluorophenyl intermediate, the methanamine group can be introduced through reductive amination or nucleophilic substitution methods.

  • Typical Approach:

    • Use of aldehydes or halomethyl intermediates as electrophilic partners.
    • Reaction with ammonia or amine sources.
    • Catalytic hydrogenation or reduction steps to convert imines or nitro groups to amines.
    • Formation of hydrochloride salt by treatment with HCl in dioxane or similar solvents for stabilization.
  • Example Conditions:

    • Reaction in methanol or ethereal solvents.
    • Stirring at room temperature or mild heating (20–50 °C).
    • Use of acid-base workup and purification by silica gel chromatography or recrystallization.

Salt Formation and Purification

  • The free base amine is converted to the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent (e.g., dioxane).
  • The salt is isolated by concentration under reduced pressure, followed by washing and recrystallization.
  • Purification techniques include silica gel chromatography and preparative HPLC to ensure high purity.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Pyrrole deprotonation Sodium hydride (NaH), ethers (THF, 4-methyltetrahydropyran) -10 to 0 10 min–1 hour N/A Under inert atmosphere (N2 or Ar)
Organozinc formation Zinc chloride or zinc bromide 0 to RT 10 min–1 hour N/A Formation of organozinc intermediate
Cross-coupling reaction Pd catalyst, phosphine ligand, 4-fluorophenyl halide 90–130 5 min–24 hrs ≥70 Negishi coupling preferred
Methanamine introduction Aldehyde or halomethyl intermediate, NH3 or amine source 20–50 Several hrs Variable Reductive amination or substitution
Hydrochloride salt formation HCl in dioxane or similar solvent RT 12 hrs Quantitative Salt stabilization and isolation
Purification Silica gel chromatography, recrystallization, prep-HPLC Ambient Variable High purity Ensures removal of impurities and byproducts

Research Findings and Notes

  • The use of sodium hydride as a base and zinc halides for transmetallation is critical for efficient cross-coupling and high yield.
  • Transition metal catalysts, especially palladium complexes with phosphine ligands, are employed in catalytic amounts (0.001 to 0.003 equivalents), minimizing metal contamination.
  • Reaction solvents and temperatures are optimized to balance reaction rate and selectivity.
  • The hydrochloride salt form enhances compound stability and facilitates handling and storage.
  • Industrial applicability is demonstrated by the scalability of the process and cost-effectiveness due to minimized catalyst loading and use of readily available starting materials.
  • Alternative methods involving other coupling reactions or amination strategies may exist but are less documented or less efficient.

Q & A

Advanced Research Question

  • Continuous flow reactors : Enable precise control of residence time and temperature, reducing impurities (<5%) .
  • Microwave-assisted synthesis : Accelerates ring-closing steps (pyrrolidine formation) with 20–30% higher yields than conventional heating .
  • Process analytical technology (PAT) : In-line FTIR monitors intermediate formation, enabling real-time adjustments .

How can computational modeling guide SAR studies for this compound?

Advanced Research Question

  • DFT calculations : Predict protonation states of the amine group under physiological pH (e.g., pKa ~8.5) .
  • Molecular dynamics : Simulate binding to GPCRs (e.g., 5-HT receptors) to identify critical hydrogen bonds and π-stacking interactions .
  • ADMET prediction : Tools like SwissADME estimate blood-brain barrier penetration (e.g., high CNS MPO score) .

Why do in vitro and in vivo bioactivity data sometimes conflict?

Advanced Research Question
Discrepancies arise from:

  • Metabolic conversion : Hepatic enzymes (e.g., CYP450) may generate active/inactive metabolites not modeled in vitro .
  • Protein binding : High plasma protein binding (>90%) reduces free drug concentration in vivo .
  • Species-specific receptor affinity : Rodent vs. human receptor isoforms show varying binding kinetics .

Methodological resolution : Use transgenic animal models or humanized cell lines to bridge gaps .

What strategies resolve enantiomeric impurities in the final product?

Advanced Research Question

  • Chiral auxiliaries : Temporarily introduce a removable chiral group during synthesis to enforce stereoselectivity .
  • Kinetic resolution : Enzymatic catalysis (e.g., lipases) selectively hydrolyzes one enantiomer .
  • Simulated moving bed (SMB) chromatography : Large-scale separation with >99% enantiomeric excess .

How should stability studies be designed under varying storage conditions?

Basic Research Question

  • Forced degradation : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks. Monitor via HPLC for degradation products (e.g., defluorination or amine oxidation) .
  • Recommended storage : –20°C in airtight, light-resistant containers with desiccants to prevent hydrochloride salt deliquescence .

What statistical methods optimize reaction conditions for high-throughput screening?

Advanced Research Question

  • Design of Experiments (DoE) : Central composite designs screen temperature, pH, and catalyst loading with minimal runs (e.g., 15 experiments for 3 variables) .
  • Machine learning : Train models on historical data to predict optimal conditions (e.g., random forests for yield maximization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(4-Fluorophenyl)pyrrolidin-3-YL]methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[1-(4-Fluorophenyl)pyrrolidin-3-YL]methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.